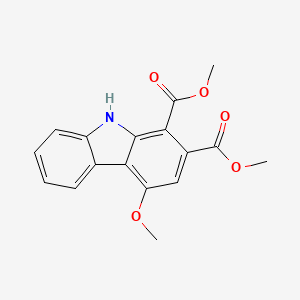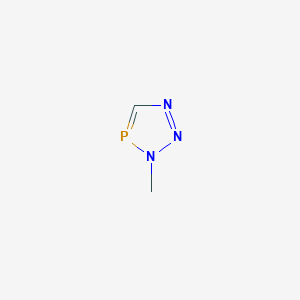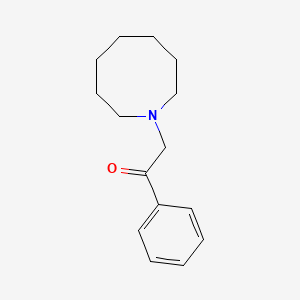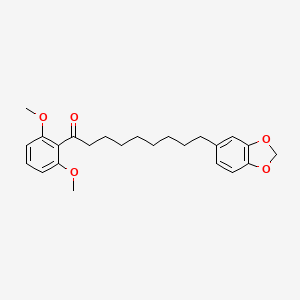![molecular formula C22H26F2N2O2 B14307861 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide CAS No. 113281-82-6](/img/structure/B14307861.png)
2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide is an organic compound characterized by the presence of fluorine atoms at the 2 and 6 positions on the benzamide ring, and an octylphenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide typically involves the following steps:
Condensation Reaction: The starting material, 2,6-difluorobenzoic acid, undergoes a condensation reaction with 4-octylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products:
Oxidation: Formation of 2,6-difluorobenzoic acid derivatives.
Reduction: Formation of 2,6-difluoro-N-[(4-octylphenyl)carbamoyl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,6-Difluorobenzoic acid: Shares the difluoro substitution pattern but lacks the octylphenyl group.
4-Octylbenzoic acid: Contains the octylphenyl group but lacks the difluoro substitution.
Uniqueness: 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide is unique due to the combination of the difluoro substitution and the octylphenyl group, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
| 113281-82-6 | |
Molekularformel |
C22H26F2N2O2 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2,6-difluoro-N-[(4-octylphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C22H26F2N2O2/c1-2-3-4-5-6-7-9-16-12-14-17(15-13-16)25-22(28)26-21(27)20-18(23)10-8-11-19(20)24/h8,10-15H,2-7,9H2,1H3,(H2,25,26,27,28) |
InChI-Schlüssel |
HTVRSMMYICDLAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)
